N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Overview
Description
N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
N-(4-methylphenyl)-1,3-benzothiazol-2-amine exhibits potent antitumor properties. Research indicates that certain 2-(4-aminophenyl)benzothiazoles have selective and powerful antitumor effects in vitro and in vivo. Specifically, these compounds induce and are biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. They have been shown to effectively retard the growth of breast and ovarian xenograft tumors, highlighting their potential as chemotherapeutic agents (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
This compound derivatives have been synthesized and tested for their antimicrobial properties. These compounds displayed significant bioactivity against various bacterial strains. Additionally, they have been studied for their corrosion inhibition effects, particularly against mild steel in acidic environments. This dual application in both the medical and industrial fields demonstrates the versatility of this chemical class (Nayak & Bhat, 2023).
Enzyme Inhibition and Anticancer Activity
Some derivatives of this compound have shown potential in enzyme inhibition and anticancer activities. These compounds have been tested against various cancer cell lines and enzymes, showing a range of inhibitory effects. Their biochemical interactions and efficacy in inhibiting cancerous cell growth underscore their importance in pharmacological research (Mustafa et al., 2014).
Water-Soluble Fluorescent and Colorimetric pH Probe
In the field of chemical sensing, derivatives of this compound have been utilized in the development of water-soluble fluorescent and colorimetric pH probes. These compounds can potentially serve as real-time pH sensors for various applications, including intracellular pH imaging, due to their high stability, selectivity, and large Stokes shifts (Diana et al., 2020).
Properties
IUPAC Name |
N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPQYMXZWLYUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348795 | |
Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70785-26-1 | |
Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.